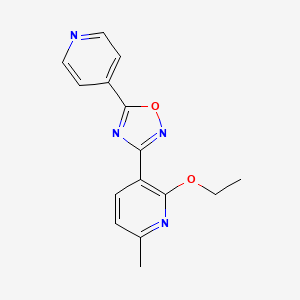![molecular formula C16H16N4OS B5833220 1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5833220.png)
1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as benzylsulfanyl and ethanone
Preparation Methods
The synthesis of 1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves multiple steps, starting from readily available starting materials
Cyclization Reaction: The initial step involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester to form the triazole ring. This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used.
Functional Group Introduction: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the triazolopyrimidine core. The ethanone group is typically introduced through an acylation reaction using an appropriate acylating agent.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes such as continuous flow synthesis.
Chemical Reactions Analysis
1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfanyl group is replaced by other nucleophiles such as amines or thiols.
Condensation: The triazolopyrimidine core can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and receptors. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound has been used as a tool in biological research to study the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, such as catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds share the same triazolopyrimidine core but differ in their functional groups. The presence of different substituents can significantly affect their chemical and biological properties.
Benzylsulfanyl-Substituted Compounds: Compounds with benzylsulfanyl groups are known for their potential biological activities, and the specific arrangement of these groups can influence their efficacy and selectivity.
Ethanone-Containing Compounds: The ethanone group is a common functional group in many bioactive molecules, and its presence can affect the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
1-(2-benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-14(12(3)21)11(2)20-15(17-10)18-16(19-20)22-9-13-7-5-4-6-8-13/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZOEOFRCIZDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)SCC3=CC=CC=C3)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5833156.png)

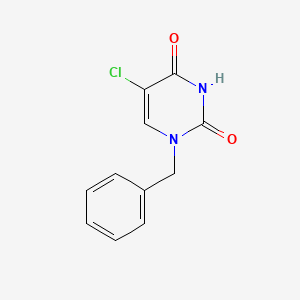
![3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-ETHOXYPHENYL)BENZAMIDE](/img/structure/B5833177.png)
![4-{[cyclohexyl(ethyl)amino]sulfonyl}benzoic acid](/img/structure/B5833182.png)
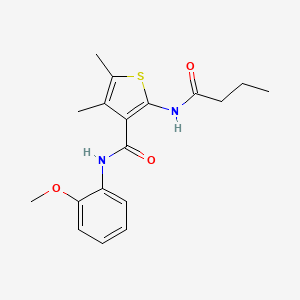
![N-[4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenyl]acetamide](/img/structure/B5833190.png)
![(5E)-5-[[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione](/img/structure/B5833193.png)
![N-[(3-chlorophenyl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5833203.png)
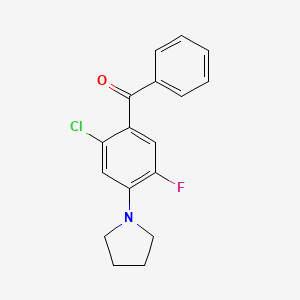
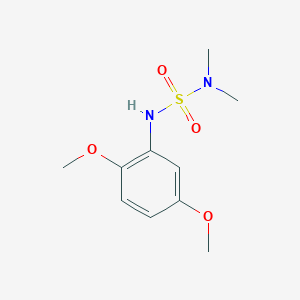
![2-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5833231.png)
![7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5833240.png)
